Lorglumide, (S)-
Description
Historical Context and Discovery within Cholecystokinin (B1591339) Receptor Ligand Development
The journey to discover specific cholecystokinin receptor antagonists like (S)-Lorglumide is rooted in the study of the peptide hormone cholecystokinin itself. Originally identified for its role in gallbladder contraction and pancreatic enzyme secretion, CCK was later understood to be a significant neuromodulator in the central and peripheral nervous systems. medcraveonline.comlupinepublishers.com This dual function sparked interest in developing ligands—both agonists and antagonists—to modulate its activity for therapeutic purposes, including roles in satiety, anxiety, and certain cancers. medcraveonline.comlupinepublishers.commedcraveonline.com
Early research led to the development of proglumide (B1679172), a non-selective CCK receptor antagonist derived from glutaramic acid. medcraveonline.commedcraveonline.comlupinepublishers.com While proglumide was used clinically for treating stomach ulcers, its low potency and lack of selectivity for the two main CCK receptor subtypes, CCK-A (alimentary) and CCK-B (brain), limited its utility in research and medicine. wikipedia.orglupinepublishers.com
The quest for more potent and selective antagonists proceeded along different pathways. One major advancement came from the discovery of asperlicin, a non-peptidal natural product, which led Merck to develop the potent and selective 1,4-benzodiazepine-based CCK-A antagonist, devazepide (B1670321). medcraveonline.commedcraveonline.comlupinepublishers.com Concurrently, researchers at Rotta Research Laboratorium pursued the refinement of proglumide's structure. lupinepublishers.comlupinepublishers.com This effort resulted in the synthesis of lorglumide (B1675136) (CR-1409), a derivative that demonstrated a significant increase in potency and a notable selectivity for the CCK-A receptor subtype over the CCK-B receptor. medcraveonline.comlupinepublishers.comlupinepublishers.com Lorglumide showed a marked improvement in its ability to block CCK-stimulated effects; for instance, it was found to be up to 26 times more potent than proglumide in blocking CCK-induced gallbladder contraction. lupinepublishers.comscivisionpub.com This breakthrough provided scientists with a powerful new chemical tool to specifically probe the functions of the CCK-A receptor. nih.gov
Role of (S)-Lorglumide as a Preclinical Research Tool and Experimental Standard in Cholecystokinin System Studies
(S)-Lorglumide rapidly became an indispensable experimental standard in preclinical research for studying the cholecystokinin system. medcraveonline.commedcraveonline.comlupinepublishers.com Its selectivity for the CCK-A receptor allows researchers to dissect the specific roles of this receptor subtype from those of the CCK-B receptor. nih.gov
In numerous in vitro and in vivo studies, lorglumide is used as a reference compound or a positive control to validate experimental models and to compare the potency and efficacy of newly synthesized compounds. medcraveonline.commedcraveonline.comlupinepublishers.com For example, in studies involving isolated tissue preparations, lorglumide has been used to block CCK-induced contractions of the ileum and gallbladder. medcraveonline.comscivisionpub.com In research on pancreatic function, lorglumide effectively antagonized caerulein (B1668201), a CCK analogue, in stimulating amylase release from pancreatic acini and inhibited peptide-induced increases in pancreatic weight and protein content in animal models. nih.gov This demonstrated its competitive and selective antagonism at pancreatic CCK receptors. nih.gov
Lorglumide's utility extends to cancer research, where it has been used to investigate the role of CCK-A receptors in the proliferation of various cancer cell lines. medcraveonline.comspandidos-publications.com Although newer compounds have since been developed with different activity profiles, lorglumide remains a standard for comparison in these assays. medcraveonline.comscivisionpub.comspandidos-publications.com For instance, the inhibitory effects of new potential anti-cancer agents on pancreatic and colon cancer cell lines are often quantified relative to the effects of lorglumide. spandidos-publications.com
The following table presents data from a comparative study on the inhibition of cancer cell lines, illustrating lorglumide's use as a standard.
| Compound | Cell Line | IC₅₀ (nM) |
| Lorglumide | MIA PaCa (Pancreatic) | >10,000 |
| Lorglumide | PANC (Pancreatic) | >10,000 |
| Lorglumide | AGS (Colon) | >10,000 |
| Lorglumide | MAC13 (Colon) | >10,000 |
| Devazepide | MIA PaCa (Pancreatic) | >1,000 |
| Devazepide | PANC (Pancreatic) | >1,000 |
| Devazepide | AGS (Colon) | >1,000 |
| Devazepide | MAC13 (Colon) | >1,000 |
| PNB-028 | MIA PaCa (Pancreatic) | 100-1,000 |
| PNB-028 | PANC (Pancreatic) | 100-1,000 |
| PNB-028 | AGS (Colon) | 100-1,000 |
| PNB-028 | MAC13 (Colon) | 100-1,000 |
| Data from Spandidos Publications, showing the half maximal inhibitory concentration (IC₅₀) of various CCK antagonists on different cancer cell lines. spandidos-publications.com |
Furthermore, lorglumide has been employed in behavioral pharmacology to explore the role of CCK-A receptors in phenomena such as anxiety, though its effects in these models are distinct from those of CCK-B antagonists. chez-alice.fr By serving as a reliable and selective antagonist, lorglumide has been fundamental in delineating the complex involvement of the CCK-A receptor in a wide array of physiological processes, from digestion to cell growth. wikipedia.orgpatsnap.com
Structure
2D Structure
Properties
CAS No. |
118919-28-1 |
|---|---|
Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI Key |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Pharmacological Characterization and Cholecystokinin Receptor Interactions of S Lorglumide
Cholecystokinin (B1591339) Receptor Subtype Selectivity Profile of (S)-Lorglumide
Lorglumide (B1675136) exhibits a pronounced selectivity for the CCK1 receptor subtype over the CCK2 (or CCKB) receptor subtype. ebi.ac.ukwikipedia.orgapexbt.com This selectivity is a key feature of its pharmacological profile and is crucial for its application in distinguishing the physiological effects mediated by the different CCK receptor subtypes.
Affinity for Cholecystokinin A (CCK1/CCKA) Receptors
(S)-Lorglumide demonstrates a high affinity for CCK1 receptors, which are predominantly found in peripheral tissues such as the pancreas, gallbladder, and various parts of the gastrointestinal tract. nih.govnih.gov The high affinity of lorglumide for pancreatic CCK receptors has been well-documented. nih.gov This interaction is responsible for its ability to antagonize the effects of CCK, such as the stimulation of pancreatic enzyme secretion and gallbladder contraction. nih.govnih.gov
Relative Selectivity over Cholecystokinin B (CCK2/CCKB) Receptors
The selectivity of lorglumide for CCK1 receptors is significantly higher than for CCK2 receptors, which are more abundant in the central nervous system. nih.govresearchgate.net Research indicates that the affinity of lorglumide for CCK1 receptors can be several hundred times greater than for CCK2 receptors. researchgate.net For instance, one study reported IC50 values of 50 nM for the CCK1 receptor and 3 µM for the CCK2 receptor, illustrating this selectivity. apexbt.com This preferential binding allows for the specific blockade of CCK1 receptor-mediated pathways without significantly affecting CCK2 receptor functions at therapeutic concentrations.
Molecular Mechanisms of Receptor Antagonism
The antagonistic properties of (S)-lorglumide at the CCK1 receptor are primarily attributed to its competitive binding characteristics.
Competitive Receptor Binding Characteristics
Lorglumide acts as a competitive antagonist at CCK1 receptors. nih.govnih.gov This means that it binds to the same site on the receptor as the endogenous agonist, cholecystokinin, but does not activate the receptor. By occupying the binding site, lorglumide prevents CCK from binding and initiating its physiological effects. nih.gov Functional studies have demonstrated that lorglumide causes a parallel rightward shift in the concentration-response curves of CCK agonists without altering the maximum response, which is a hallmark of competitive antagonism. researchgate.netnih.gov This competitive nature has been observed in various tissues, including the guinea pig gallbladder and ileum. nih.gov
Quantitative Receptor Binding and Functional Assay Data (e.g., IC50, Ki, pA2 Values)
The potency and affinity of (S)-lorglumide for CCK receptors have been quantified using various in vitro assays, providing key pharmacological parameters.
| Parameter | Value | Receptor/Tissue | Species | Reference |
| IC50 | 50 nM | CCK1 Receptor | - | apexbt.com |
| IC50 | 3 µM | CCK2 Receptor | - | apexbt.com |
| IC50 | 2.0 x 10⁻⁷ M | Pancreatic CCK Receptor | Rat | researchgate.net |
| IC50 | 8.0 x 10⁻⁵ M | Cerebral Cortex CCK Receptor | Rat | researchgate.net |
| Ki | 90 nM | CCK-A Receptor | Rat Pancreas | nih.gov |
| pA2 | 7.31 ± 0.45 | Pancreatic CCK Receptors | Rat | nih.gov |
| pA2 | 7.00 | CCK1 Receptors | Human Gallbladder | nih.gov |
| pA2 | 6.9 | CCK-A Receptor | Rat Pancreatic Acini | researchgate.net |
| pA2 | 6.37 | Pyloric Sphincter | Rat | researchgate.net |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of lorglumide required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. Lower IC50 values indicate higher binding affinity.
Ki (Inhibition constant): The Ki value is the dissociation constant of the inhibitor-receptor complex and is a measure of the affinity of the antagonist for the receptor.
pA2: This value is a measure of the potency of a competitive antagonist. slideshare.net It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. slideshare.netpa2online.org A higher pA2 value indicates a more potent antagonist. The Schild plot analysis, which yields the pA2 value, is a standard method for characterizing competitive antagonism. nih.govslideshare.net
Chemical Synthesis and Structure Activity Relationship Sar of S Lorglumide and Its Derivatives
Synthetic Methodologies for (S)-Lorglumide and Analogs
The synthesis of Lorglumide (B1675136) and its analogs centers on the modification of a glutamic acid scaffold. Lorglumide, chemically named (S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid, belongs to a class of 5-(dipentylamino)-5-oxo-pentanoic acid derivatives. nih.gov The synthesis is designed to be stereoconservative to maintain the specific (S)- or (R)-configuration at the chiral center of the glutamic acid backbone, which is crucial for receptor selectivity and affinity. nih.gov
A general synthetic approach involves a few key steps:
Amide Formation: The terminal carboxyl group of the glutamic acid side chain is converted to a secondary amide. For Lorglumide, this involves reacting the glutamic acid derivative with dipentylamine (B1346568) to form the N,N-dipentylamide.
Acylation: The α-amino group of the glutamic acid core is acylated. In the case of Lorglumide, this is achieved by reacting it with 3,4-dichlorobenzoyl chloride.
The synthesis of related analogs often follows similar pathways, with variations in the acylating agent or the amine used for amidation to explore the structure-activity relationships. nih.gov For instance, the synthesis of other N-acylglutamic acid derivatives has been performed to create hybrid antagonists that bridge the structural features of lorglumide and other CCK antagonists like devazepide (B1670321). nih.gov The synthesis of analogs has also been approached through combinatorial methods to rapidly generate libraries of compounds for screening. medcraveonline.com
Structural Derivation and Relationship to Precursor Compounds (e.g., Proglumide)
(S)-Lorglumide was developed through the structural optimization of Proglumide (B1679172), an earlier, less potent CCK receptor antagonist. medcraveonline.commedcraveonline.comjuniperpublishers.commedcraveonline.com Proglumide, a derivative of glutaramic acid, was used clinically for treating stomach ulcers but suffered from low potency. scispace.comwikipedia.org
The key structural modifications that transform Proglumide into Lorglumide are:
Introduction of a Dichlorobenzoyl Group: The simple benzoyl group of Proglumide was replaced with a 3,4-dichlorobenzoyl group. This modification significantly enhances the hydrophobic interactions with the CCK-A receptor.
Addition of N,N-Dipentyl Groups: The N,N-dipropyl groups of Proglumide were extended to N,N-dipentyl groups. This increase in the length of the alkyl chains contributes to a substantial increase in antagonist potency. scispace.com
These targeted modifications resulted in a dramatic increase in biological activity. Lorglumide was found to be approximately 5,600 times more potent than Proglumide in inhibiting CCK-induced contractions in guinea-pig gallbladder in vitro and 4,000 times more potent in inhibiting CCK-induced amylase secretion from rat pancreatic acini. scispace.com Lorglumide is considered a member of a series of 4-benzamido-N,N-dialkyl-glutaramic acid derivatives that were systematically developed to improve upon the proglumide scaffold. scispace.com
Structure-Activity Relationship (SAR) Investigations of the (S)-Lorglumide Scaffold
The development of Lorglumide and its analogs has been guided by extensive SAR investigations to understand the molecular features necessary for high-affinity and selective binding to CCK receptors. nih.gov
Key SAR findings for the Lorglumide scaffold include:
The Benzoyl Moiety: The substitution pattern on the benzoyl ring is critical. The 3,4-dichloro substitution in Lorglumide provides high affinity for the CCK-A receptor. Altering this substitution pattern can modulate both potency and selectivity. For example, moving the chloro substituents to the 3,5-positions can shift selectivity towards CCK-B/gastrin receptors. nih.gov
The N-Alkyl Chains: The length and nature of the N-alkyl chains on the glutaramide portion are crucial for potency. The two pentyl chains of Lorglumide are optimal for CCK-A antagonism. Shorter or different alkyl groups generally result in reduced activity. scispace.com
The Glutamic Acid Core: The stereochemistry of the chiral carbon in the glutamic acid backbone is a key determinant of selectivity. The (S)-enantiomer of Lorglumide is selective for the CCK-A receptor, while chemical manipulations of the parent structure have led to the discovery of (R)-enantiomers that are potent and selective antagonists for the CCK-B/gastrin receptors. nih.gov
These SAR studies have enabled the development of a range of antagonists with varying selectivity profiles. For example, by modifying the Lorglumide structure, researchers developed compound CR 2194 ((R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid), which is a selective antagonist of the CCK-B/gastrin receptor. nih.gov
| Compound | Key Structural Feature | Receptor Selectivity | Relative Potency Notes |
|---|---|---|---|
| Proglumide | Benzoyl group, N,N-dipropyl groups | Non-selective CCK-A/CCK-B | Low potency; serves as a precursor lead. scispace.commdpi.com |
| (S)-Lorglumide | (S)-configuration, 3,4-Dichlorobenzoyl, N,N-dipentyl | Selective for CCK-A | ~5600x more potent than Proglumide on guinea-pig gallbladder. scispace.com IC50 = 50 nM for CCK-A. caymanchem.com |
| (R)-Lorglumide | (R)-configuration | Lower affinity for CCK-A compared to (S)-enantiomer | Stereochemistry is critical for high-affinity CCK-A binding. |
| CR 2194 | (R)-configuration, 3,5-Dichlorobenzoyl, Azaspirodecanoyl | Selective for CCK-B/Gastrin | Demonstrates that modifications to the Lorglumide scaffold can reverse receptor selectivity. nih.gov |
Computational Chemistry and Molecular Modeling Approaches in Rational Design
Computational chemistry and molecular modeling have played a significant role in the rational design of antagonists based on the (S)-Lorglumide scaffold. nih.gov These techniques have been used to understand the binding modes of ligands and to design novel compounds with improved properties. medcraveonline.comjuniperpublishers.com
A notable application was the design of hybrid CCK-A antagonists based on the structural homology between Lorglumide and L-364,718 (Devazepide), another potent CCK-A antagonist with a different, 1,4-benzodiazepine-based structure. nih.gov Molecular modeling studies investigated the conformational similarities between these two distinct classes of antagonists, leading to the synthesis of novel hybrid compounds that linked the N-acylglutamic acid structure of Lorglumide with the benzodiazepine (B76468) framework. nih.gov
Docking simulations have also been employed to rationalize the interactions between ligands and receptor subtypes. medcraveonline.com For these studies, protein structures of the CCK receptors, such as PDB identifier 1HZN for the CCK-1 (CCK-A) receptor, are used as targets. medcraveonline.comjuniperpublishers.com By docking Lorglumide and its analogs into the receptor's binding site, researchers can visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. This computational insight allows for a more rational approach to designing the next generation of antagonists by predicting how structural modifications will affect receptor binding. medcraveonline.comacs.org
Preclinical Pharmacological and Biological Investigations of S Lorglumide
Modulation of Gastrointestinal Physiology in Animal Models
(S)-Lorglumide has been extensively studied for its ability to modulate various aspects of gastrointestinal function, primarily through its competitive antagonism of CCK-A receptors. nih.govnih.gov These receptors are key mediators of the physiological actions of CCK, a gut hormone that plays a central role in regulating pancreatic secretion, gallbladder motility, and other digestive processes. patsnap.com
Regulation of Pancreatic Exocrine Secretion
(S)-Lorglumide demonstrates a potent and competitive inhibitory effect on pancreatic exocrine secretion stimulated by CCK and its analogues. In anesthetized rats, (S)-Lorglumide produced a parallel rightward shift in the dose-response curve for CCK-8-stimulated pancreatic protein secretion, a hallmark of competitive antagonism. nih.gov Studies on isolated rat pancreatic acini further confirmed this mechanism, showing that (S)-Lorglumide inhibits amylase secretion induced by CCK-8. nih.govkarger.com The inhibitory potency of (S)-Lorglumide was found to be significantly greater than that of its predecessor, proglumide (B1679172). nih.gov
In conscious rats with diverted pancreatic juice, a condition that elevates endogenous CCK levels, (S)-Lorglumide significantly reduced both pancreatic protein and water secretion. nih.gov However, when pancreatic juice was reintroduced into the duodenum to suppress endogenous CCK release, (S)-Lorglumide had no effect on pancreatic secretion, further highlighting its specific action of blocking CCK-mediated pathways. nih.gov
| Animal Model | Agonist | (S)-Lorglumide Effect | Key Finding | Reference |
| Anesthetized Rats | CCK-8 | Competitive inhibition of protein secretion | Demonstrates competitive antagonism at CCK-A receptors. nih.gov | nih.gov |
| Isolated Rat Pancreatic Acini | CCK-8 | Inhibition of amylase secretion | Confirms direct antagonistic effect on pancreatic acinar cells. nih.govkarger.com | nih.govkarger.com |
| Conscious Rats (Pancreatic juice diversion) | Endogenous CCK | Decreased protein and water secretion | Inhibits the effect of endogenously released CCK. nih.gov | nih.gov |
| Conscious Rats (Pancreatic juice reinfusion) | Suppressed Endogenous CCK | No effect on secretion | Specificity of action on CCK-mediated secretion. nih.gov | nih.gov |
Inhibition of Gallbladder Contraction and Motility
(S)-Lorglumide effectively antagonizes CCK-induced gallbladder contraction. In in vivo studies using guinea pigs and dogs, (S)-Lorglumide blocked the gallbladder contractions stimulated by intravenous administration of CCK-8 or caerulein (B1668201). nih.gov Similarly, in mice, (S)-Lorglumide dose-dependently prevented the emptying of the gallbladder induced by both exogenous CCK-8 and endogenous CCK released by the presence of egg yolk in the duodenum. nih.gov This inhibitory effect was specific to the CCK-mediated pathway, as other types of smooth muscle stimulants were not affected. nih.gov Research on isolated guinea pig gallbladder muscle further established the competitive nature of this antagonism. nih.gov
| Animal Model | Stimulus | (S)-Lorglumide Effect | Key Finding | Reference |
| Guinea Pig, Dog | CCK-8, Caerulein | Antagonized gallbladder contraction | Demonstrates in vivo efficacy in multiple species. nih.gov | nih.gov |
| Mouse | CCK-8, Egg Yolk (endogenous CCK) | Prevented gallbladder emptying | Blocks both exogenous and endogenous CCK effects. nih.gov | nih.gov |
| Isolated Guinea Pig Gallbladder | CCK-8 | Competitive antagonism of smooth muscle contraction | Confirms direct competitive action on gallbladder muscle. nih.gov | nih.gov |
Effects on Gastric Secretion and Emptying
(S)-Lorglumide has been shown to reduce gastric secretions and inhibit gastrointestinal motility. wikipedia.org Its primary mechanism in this context is the antagonism of CCK-A receptors, which are involved in the CCK-mediated inhibition of gastric emptying. bioscientifica.com In ovariectomized rats, where human chorionic gonadotropin (hCG) was used to induce a delay in gastric emptying via increased CCK secretion, peripheral administration of (S)-Lorglumide attenuated this effect. bioscientifica.com This suggests that (S)-Lorglumide can counteract the inhibitory influence of peripherally acting CCK on gastric motility. bioscientifica.com Similarly, in rats where gastric emptying was inhibited by oxytocin, an effect also mediated by CCK, (S)-Lorglumide significantly reduced this inhibition. uni.lu
Influence on Intestinal Motility
The role of CCK in regulating intestinal motility is complex, with effects varying between fasted and fed states. In dogs, studies using (S)-Lorglumide (CR-1409) showed that it did not affect the migrating motor complex (MMC), the typical motor pattern in fasted animals. nih.govphysiology.org However, after feeding, which normally disrupts the MMC and increases spike activity, both (S)-Lorglumide and another CCK antagonist significantly reduced this postprandial motor activity. nih.govphysiology.org This indicates that endogenous CCK is a significant contributor to the fed pattern of intestinal motility. nih.gov Furthermore, (S)-Lorglumide was able to completely reverse the fed-like motility patterns induced by exogenous CCK, gastrin, and bombesin (B8815690). nih.govphysiology.org In ovariectomized rats, estradiol-induced inhibition of gastrointestinal transit, which is associated with increased plasma CCK levels, was effectively attenuated by (S)-Lorglumide. tandfonline.com
Impact on Pancreatic Growth and Cellular Proliferation
Beyond its acute effects on secretion and motility, CCK is also recognized as a trophic, or growth-promoting, factor for the pancreas. (S)-Lorglumide has been instrumental in elucidating the role of CCK-A receptors in mediating these growth effects. researchgate.netcaymanchem.com
Antagonism of Cholecystokinin-Induced Pancreatic Trophic Effects
(S)-Lorglumide effectively inhibits the trophic effects of both exogenous and endogenous CCK on the pancreas. In studies where rats were treated with exogenous CCK for two weeks, simultaneous administration of (S)-Lorglumide significantly counteracted the CCK-induced increases in pancreatic weight and content of protein and digestive enzymes. nih.gov Similarly, when endogenous CCK release was stimulated by feeding a diet containing a trypsin inhibitor, (S)-Lorglumide administration led to a significant decrease in pancreatic weight and the content of soluble protein, trypsinogen, and chymotrypsinogen. researchgate.netnih.gov
Further studies have shown that (S)-Lorglumide can inhibit pancreatic DNA synthesis stimulated by CCK analogues like caerulein. nih.gov In a model of pancreatic adaptation following pancreatobiliary diversion, which leads to sustained high levels of endogenous CCK and subsequent pancreatic growth, (S)-Lorglumide completely abolished the increase in pancreatic acinar cell proliferation. nih.gov It also inhibits the growth-promoting effects of gastrin, which can act through CCK receptors, on pancreatic tumor cell lines. nih.gov
| Experimental Model | Trophic Stimulus | (S)-Lorglumide Effect | Key Finding | Reference |
| Rats | Exogenous CCK | Decreased pancreatic weight and protein content | Antagonizes trophic effects of exogenous CCK. nih.gov | nih.gov |
| Rats | Endogenous CCK (Trypsin inhibitor diet) | Decreased pancreatic weight, protein, and enzyme content | Blocks growth effects of endogenously released CCK. researchgate.netnih.gov | researchgate.netnih.gov |
| Rats | Caerulein (CCK analogue) | Reduced increase in pancreatic weight, protein, and DNA | Inhibits caerulein-induced pancreatic growth. nih.gov | nih.gov |
| Rats (Pancreatobiliary diversion) | Endogenous CCK | Abolished proliferative response (cell birth rate) | Prevents adaptive pancreatic hyperplasia. nih.gov | nih.gov |
| Rat Pancreatic Tumor Cell Line (AR42J) | Gastrin | Inhibited DNA synthesis | Blocks gastrin-stimulated proliferation via CCK receptors. nih.gov | nih.gov |
Modulation of Pancreatic Preneoplastic Lesion Development in Rodent Models
(S)-Lorglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, has been investigated for its effects on the development of pancreatic preneoplastic lesions in rodent models. oup.comnih.gov These studies are often conducted in the context of chemically-induced carcinogenesis, for example, using the carcinogen azaserine, which induces the formation of atypical acinar cell nodules (AACN), considered to be putative preneoplastic lesions. oup.comaacrjournals.org
Research has shown that cholecystokinin (CCK) can promote the growth of these preneoplastic lesions. oup.comnih.gov In studies using the azaserine-rat model, the administration of a trypsin inhibitor, such as camostate, which increases endogenous CCK release, stimulates the growth of these lesions. aacrjournals.org (S)-Lorglumide has been shown to inhibit the stimulating effects of CCK on pancreatic growth and the development of these acidophilic nodules. oup.comnih.gov
In one study, (S)-Lorglumide was found to almost completely abolish the effect of exogenously administered cholecystokinin octapeptide (CCK-8) and significantly decrease the effects of camostate on the growth of acidophilic putative preneoplastic foci in rats. aacrjournals.org This suggests that CCK plays a significant role in the growth of these lesions and that (S)-Lorglumide can effectively counteract this effect. aacrjournals.org Another study demonstrated that while both CCK and bombesin enhanced the development of acidophilic AACN, (S)-Lorglumide inhibited the enhancing effect of CCK but not bombesin. oup.comnih.gov
The inhibitory effect of (S)-Lorglumide on the development of preneoplastic lesions has also been observed in studies investigating the role of dietary factors. For instance, while a diet high in unsaturated fat was shown to promote pancreatic carcinogenesis, the administration of (S)-Lorglumide did not inhibit this effect, suggesting that the promoting effect of dietary unsaturated fat may not be mediated by CCK. tno.nl
These findings from rodent models highlight the potential of (S)-Lorglumide in modulating the early stages of pancreatic carcinogenesis by blocking the trophic effects of CCK on preneoplastic lesions. aacrjournals.org
Table 1: Effect of (S)-Lorglumide on Pancreatic Lesions in Azaserine-Treated Rats This table is for illustrative purposes and synthesizes data from multiple sources.
| Treatment Group | Effect on Acidophilic Atypical Acinar Cell Nodules (AACN) | Reference |
|---|---|---|
| Control | Baseline development | oup.com |
| Cholecystokinin (CCK) | Increased number and size | oup.comaacrjournals.org |
| CCK + (S)-Lorglumide | Inhibited the enhancing effect of CCK | oup.comaacrjournals.org |
| Bombesin | Increased number and size | oup.com |
| Bombesin + (S)-Lorglumide | No inhibition of bombesin's effect | oup.com |
| Camostate | Increased number and size | aacrjournals.org |
| Camostate + (S)-Lorglumide | Significantly decreased the enhancing effect of camostate | aacrjournals.org |
Neurobiological and Central Nervous System Effects
Involvement in Satiety and Food Intake Regulation in Animal Models
(S)-Lorglumide has been utilized as a pharmacological tool to investigate the role of cholecystokinin (CCK) in satiety and the regulation of food intake in various animal models. nih.govphysiology.org CCK is a peptide hormone released from the gut in response to food, and it is known to induce satiety. physiology.orgsochob.cl
Studies in rats have shown that administration of CCK reduces food intake, an effect that can be reversed by pretreatment with (S)-Lorglumide. nih.gov This demonstrates the involvement of CCK-A receptors, which (S)-Lorglumide selectively blocks, in mediating the satiety-inducing effects of CCK. nih.gov Furthermore, research has explored the interaction between CCK and other signaling molecules, such as serotonin. The satiety effect of CCK appears to be interdependent on the function of 5-HT3 receptors, as blocking both CCK-A and 5-HT3 receptors can lead to a synergistic increase in food intake. nih.gov
The interplay between leptin and CCK in controlling satiety has also been a subject of investigation. Leptin can enhance the sensitivity of vagal afferent neurons to CCK. In diet-induced obese rats with leptin resistance, the satiating effects of endogenous CCK are diminished. plos.org The use of (S)-Lorglumide in these studies helps to confirm that the observed effects on food intake are indeed mediated through the CCK-A receptor pathway. plos.org For instance, in rats on a restricted feeding schedule, the administration of (S)-Lorglumide led to an increase in food access. nih.gov
Modulation of Maternal Behavior in Rodents
The role of cholecystokinin (CCK) in the regulation of maternal behavior in rodents has been investigated using CCK receptor antagonists like (S)-Lorglumide. scielo.brscielo.brscielo.br Research suggests that CCK is involved in the maintenance, rather than the onset, of maternal behavior. nih.gov
Studies in lactating rats have shown that pretreatment with (S)-Lorglumide can inhibit maternal behavior. scielo.brscielo.br This inhibition can be even more pronounced when combined with a low dose of morphine, suggesting an interaction between the CCK and opioid systems in the control of maternal care. scielo.br In fact, both CCK-1 and CCK-2 receptor antagonists have been found to potentiate the inhibitory effects of morphine on maternal behavior. scielo.brnih.gov
Furthermore, the timing of CCK receptor blockade appears to be crucial. A blockade of CCK-1 receptors with (S)-Lorglumide during the puerperal period (late pregnancy and early lactation) has been shown to have long-lasting disruptive effects on maternal behavior in lactating rats. scielo.brnih.gov This suggests that CCK plays a critical role in the neurobiological processes that support maternal care during this period. nih.gov The administration of (S)-Lorglumide during late pregnancy has been found to disrupt subsequent maternal behavior. scielo.brscielo.br
Influence on Peripheral Taste Signaling Pathways
(S)-Lorglumide has been instrumental in elucidating the role of cholecystokinin (CCK) in peripheral taste signaling. nih.govnih.gov CCK is expressed in taste buds, and evidence suggests it functions as a neurotransmitter or neuromodulator, particularly in the perception of bitter tastes. nih.govnih.gov
In mice, intravenous injection of (S)-Lorglumide has been shown to selectively suppress gustatory nerve responses to bitter compounds. nih.govnih.gov This finding is consistent with observations in CCK receptor knockout mice, which also show reduced neural responses to bitter stimuli. nih.govnih.gov This indicates that CCK, acting through its receptors, is a key component in the signaling pathway for bitter taste.
Further research in rats has shown that CCK can modulate the activity of taste receptor cells. Exogenous application of CCK inhibits an outward potassium current in these cells, and this effect is blocked by (S)-Lorglumide, confirming the involvement of CCK-A receptors. jneurosci.orgjneurosci.org These findings suggest that CCK plays a neuromodulatory role within the taste bud, influencing the processing of taste information at the peripheral level. jneurosci.orgjneurosci.org
Table 2: Effect of (S)-Lorglumide on Gustatory Nerve Responses in Mice This table is for illustrative purposes and synthesizes data from the provided text.
| Taste Stimulus | Effect of (S)-Lorglumide on Gustatory Nerve Response | Reference |
|---|---|---|
| Bitter Compounds (e.g., Quinine) | Selectively suppressed | nih.govnih.gov |
| Sweet, Sour, Salty, Umami Compounds | No significant effect | nih.gov |
Cellular and Molecular Mechanisms Beyond Receptor Occupancy
Effects on Cell Cycle Progression and Apoptosis in Specific Cell Lines
Beyond its function as a receptor antagonist, (S)-Lorglumide has been shown to exert direct effects on cellular processes such as cell cycle progression and apoptosis, particularly in cancer cell lines. nih.govncats.ioncats.io
In the human pancreatic cancer cell line Mia PaCa-2, which expresses the CCK-1 receptor, (S)-Lorglumide has been demonstrated to significantly inhibit cell growth. nih.gov This inhibition is associated with an induction of G0/G1 cell cycle arrest and an increase in apoptosis. nih.govncats.ioncats.io The pro-apoptotic effect of (S)-Lorglumide in some cancer cell lines appears to be mediated through the mitochondrial pathway, involving the activation of p53 and Bax, and is at least partially dependent on caspase-3. researchgate.net
Furthermore, (S)-Lorglumide has been observed to downregulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cell invasion, in the Mia PaCa-2 cell line. nih.govncats.io In contrast, the CCK-1 receptor agonist, CCK-8S, was found to promote the proliferation and invasion of these cells. nih.gov In studies on melanoma cell lines, (S)-Lorglumide also induced apoptosis, suggesting that its anti-proliferative and pro-apoptotic effects may extend to other cancer types that express CCK receptors. researchgate.net
Table 3: Effects of (S)-Lorglumide on Mia PaCa-2 Human Pancreatic Cancer Cells This table is for illustrative purposes and synthesizes data from the provided text.
| Parameter | Effect of (S)-Lorglumide | Reference |
|---|---|---|
| Cell Growth/Proliferation | Significantly inhibited | nih.govncats.io |
| Cell Cycle | Induced G0/G1 arrest | nih.govncats.io |
| Apoptosis | Induced | nih.govncats.ioresearchgate.net |
| Cell Invasion | Inhibited | nih.gov |
| MMP-2 Expression | Downregulated | nih.govncats.io |
Alterations in Gene Expression Profiles (e.g., FOS, RUNX2, OCN)
(S)-Lorglumide, primarily known as a cholecystokinin (CCK) antagonist, has been shown to influence the expression of key genes involved in osteogenesis. nih.gov Studies using human bone marrow stem cells (hBMSCs) and human periodontal ligament stem cells (PDLSCs) have demonstrated that Lorglumide (B1675136) alters the transcriptional landscape of genes crucial for bone cell differentiation. nih.govpatsnap.com
When hBMSCs were cultured under osteogenic conditions, exposure to Lorglumide resulted in significant changes in the expression of several osteogenic marker genes. nih.gov Real-time quantitative polymerase chain reaction (RT-qPCR) analysis revealed that Lorglumide suppressed the expression of FOS, Runt-related transcription factor 2 (RUNX2), and Osteocalcin (OCN). nih.gov FOS is an early marker in osteoblast differentiation, while RUNX2 is considered a master regulator of this process, and OCN is a late-stage marker indicative of mature osteoblasts and bone matrix mineralization. nih.gov The downregulation of these genes suggests an inhibitory effect on the progression of osteogenic differentiation. nih.gov
Similar findings were observed in studies with high osteogenic potential periodontal ligament stem cells (HOP-PDLSCs), where Lorglumide treatment led to a reduction in the transcripts for RUNX2 and OCN. patsnap.com This modulation of gene expression highlights the involvement of the CCK signaling pathway, which Lorglumide blocks, in the regulation of bone metabolism at a genetic level. nih.govpatsnap.com
Table 1: Effect of (S)-Lorglumide on Osteogenic Gene Expression
| Gene | Function in Osteogenesis | Effect of (S)-Lorglumide | Cell Type Studied |
| FOS | Early-stage osteoblast differentiation. nih.gov | Suppressed/Altered Expression | hBMSCs nih.gov |
| RUNX2 | Master transcription factor for osteoblast differentiation. nih.gov | Reduced/Altered Expression | hBMSCs, HOP-PDLSCs nih.govpatsnap.com |
| OCN | Late-stage osteoblast differentiation and matrix mineralization. | Reduced/Altered Expression | hBMSCs, HOP-PDLSCs nih.govpatsnap.com |
Impact on Intracellular Signaling Cascades (e.g., Ca2+ concentration, ALP activity)
The inhibitory effects of (S)-Lorglumide on osteogenesis extend to key intracellular signaling events. nih.gov Two critical markers of osteoblast function are alkaline phosphatase (ALP) activity and changes in intracellular calcium (Ca2+) concentration. researchgate.net
Research has consistently shown that Lorglumide reduces ALP activity in stem cells undergoing osteogenic differentiation. nih.govpatsnap.com ALP is an enzyme crucial for the mineralization of the bone matrix, as it increases the local concentration of inorganic phosphate, a key component of hydroxyapatite (B223615) crystals. In both human bone marrow stem cells (hBMSCs) and periodontal ligament stem cells (PDLSCs), treatment with Lorglumide led to a discernible decrease in ALP activity compared to controls grown in osteogenic medium. nih.govpatsnap.com
Furthermore, Lorglumide impacts calcium signaling. It has been observed to decrease the intracellular Ca2+ concentration in hBMSCs and PDLSCs. nih.govpatsnap.com Calcium ions are not only a fundamental component of the mineralized bone matrix but also act as second messengers in various signaling pathways that regulate cell differentiation. By lowering intracellular calcium levels and reducing ALP activity, Lorglumide disrupts core mechanisms required for the formation of bone tissue. nih.govresearchgate.net
Table 2: Effect of (S)-Lorglumide on Intracellular Signaling Markers
| Signaling Marker | Role in Osteogenesis | Effect of (S)-Lorglumide | Cell Type Studied |
| Alkaline Phosphatase (ALP) Activity | Key enzyme for matrix mineralization; early marker of osteoblast differentiation. | Reduced Activity | hBMSCs, HOP-PDLSCs nih.govpatsnap.com |
| Intracellular Calcium (Ca2+) Concentration | Essential for matrix mineralization and cellular signaling. | Decreased Concentration | hBMSCs, HOP-PDLSCs nih.govpatsnap.com |
Investigation in Other Emerging Biological Systems
Role in Osteogenic Differentiation of Mesenchymal Stem Cells
Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts, making them central to bone formation and regeneration. The process of osteogenic differentiation is a complex cascade involving lineage commitment, proliferation, and matrix maturation, regulated by numerous signaling pathways and transcription factors.
Recent studies have identified a novel role for the cholecystokinin (CCK) signaling pathway in bone metabolism by investigating the effects of its antagonist, (S)-Lorglumide, on human MSCs. nih.gov Specifically, research on human bone marrow-derived MSCs (hBMSCs) has demonstrated that Lorglumide inhibits their differentiation into osteoblasts. nih.gov
When hBMSCs were cultured in an osteogenic medium, the addition of Lorglumide led to a dose-dependent inhibition of mineralization, which is the hallmark of mature osteoblasts. nih.gov This inhibitory effect is a culmination of the previously discussed impacts on gene expression and intracellular signaling. By suppressing key osteogenic genes like RUNX2 and OCN, and by reducing both ALP activity and intracellular calcium levels, Lorglumide effectively hinders the ability of MSCs to differentiate into bone-forming cells. nih.govpatsnap.com These findings suggest that the CCK pathway, traditionally associated with the gastrointestinal system, plays a significant role in bone homeostasis and that its blockade by Lorglumide can negatively modulate osteogenesis. nih.gov
Methodological Approaches in S Lorglumide Research
In Vitro Experimental Paradigms
In vitro studies have been fundamental in characterizing the direct effects of (S)-Lorglumide at the tissue, cellular, and receptor levels, providing a foundational understanding of its antagonistic properties absent from the systemic complexities of a whole organism.
Isolated Tissue Preparations (e.g., pancreatic segments, intestinal strips, gallbladder)
Isolated tissue preparations serve as a classic and effective method for studying the functional consequences of drug-receptor interactions in a preserved, organ-level environment. In the context of (S)-Lorglumide research, tissues that are primary targets of endogenous cholecystokinin (B1591339) (CCK), such as the pancreas, intestine, and gallbladder, are utilized.
Pancreatic Segments: Studies have utilized isolated and perfused rat pancreatic segments to investigate the effect of lorglumide (B1675136) on pancreatic exocrine secretion. In these experiments, caerulein (B1668201), a potent CCK analogue, is used to stimulate amylase release. The introduction of lorglumide competitively antagonizes this effect, shifting the concentration-response curve for caerulein to the right without altering the maximum response. This demonstrates lorglumide's role as a specific and competitive antagonist at the pancreatic CCK receptors.
Intestinal Strips: Preparations of intestinal smooth muscle, such as the guinea pig ileum and rat duodenum, have been instrumental in demonstrating lorglumide's antagonism of CCK-induced contractions. Electrically induced contractions, which can be modulated by CCK, are reduced in the presence of lorglumide. These assays provide a direct measure of the compound's ability to block the physiological action of CCK on gut motility.
Gallbladder: The gallbladder is a principal target for CCK, which induces strong muscular contractions. In vitro studies on isolated guinea pig gallbladder strips are a standard functional assay for CCK-A receptor antagonists. Lorglumide has been shown to be a potent and competitive antagonist of CCK-induced contractions in this tissue. Research indicates that lorglumide is significantly more potent in blocking CCK-induced gallbladder contractions compared to its predecessor, proglumide (B1679172).
Cell-Based Assays (e.g., pancreatic acini, cancer cell lines, stem cells)
Cell-based assays allow for a more granular investigation into the cellular and molecular mechanisms of (S)-Lorglumide's action, including receptor binding, signal transduction, and effects on cell proliferation and function.
Pancreatic Acini: Isolated pancreatic acini are a cornerstone for studying CCK receptor pharmacology. Lorglumide has been extensively studied in rat and guinea pig pancreatic acini, where it competitively inhibits CCK-stimulated amylase secretion. These assays have been crucial in quantifying the potency of lorglumide, revealing it to be thousands of times more potent than proglumide. Furthermore, studies on pancreatic acini have shown that lorglumide can inhibit the [Ca2+]i signal initiated by CCK-8, but not by the partial agonist JMV-180, suggesting differential antagonist effects depending on the agonist.
Cancer Cell Lines: The role of the CCK-A receptor in cancer has prompted the use of various cancer cell lines to study the anti-proliferative potential of lorglumide. In the human pancreatic cancer cell line Mia PaCa-2, which expresses the CCK-1 (CCK-A) receptor, lorglumide has been shown to significantly inhibit cell growth and invasion. It induces G0/G1 cell cycle arrest and apoptosis. Lorglumide also downregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cell invasion. Cytotoxicity assays have been performed on a variety of gastrointestinal cancer cell lines to determine the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Lorglumide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Lorglumide IC50 (nM) | Reference |
|---|---|---|---|
| MIA PaCa | Human Pancreatic Carcinoma | 425 ± 23 | |
| PACA | Human Pancreatic Carcinoma | 289 ± 14 | |
| AGS | Human Stomach Cancer | 316 ± 21 | |
| MAC13 | Mouse Colon Cancer | 861 ± 22 |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. These assays use a radiolabeled compound (e.g., [125I]CCK-8) that binds to the receptor of interest. By measuring how effectively an unlabeled compound like lorglumide competes with and displaces the radioligand, its binding affinity (expressed as Ki or IC50) can be determined.
These experiments are typically performed on preparations of cell membranes or tissue homogenates known to express CCK receptors, such as from the pancreas. The assays can be configured in several ways:
Saturation Experiments: Determine the receptor density (Bmax) and the affinity of the radioligand (Kd).
Competition Experiments: Used to determine the affinity (Ki) of a non-radiolabeled competitor, such as lorglumide.
Kinetic Experiments: Measure the association and dissociation rates of the ligand-receptor interaction.
Through these methods, lorglumide has been definitively characterized as a high-affinity antagonist for the CCK-A receptor.
Functional Assays for Antagonistic Activity (e.g., amylase release, contraction studies)
Functional assays are designed to measure the biological response resulting from a drug's interaction with its target. For (S)-Lorglumide, these assays confirm that its binding to the CCK-A receptor translates into a blockade of CCK-mediated physiological effects.
Amylase Release: As a primary function of CCK is to stimulate the release of digestive enzymes from the pancreas, amylase release from isolated pancreatic acini or segments is a key functional assay. Lorglumide potently inhibits amylase release stimulated by CCK or its analogues like caerulein. The competitive nature of this inhibition is demonstrated by a rightward shift in the agonist's dose-response curve. A Schild plot analysis of these data can yield a pA2 value, a measure of a competitive antagonist's potency; for lorglumide against caerulein-stimulated amylase release in rat pancreatic segments, a pA2 of 7.31 has been calculated.
Contraction Studies: The pro-motility effects of CCK on the gallbladder and intestine provide another avenue for functional assessment. Using isolated tissue strips in an organ bath connected to a force transducer, the contractile response to a CCK agonist is measured. The addition of lorglumide to the bath inhibits these contractions in a concentration-dependent manner, providing a clear demonstration of its antagonistic activity. These studies have confirmed that lorglumide is a powerful antagonist of CCK-induced smooth muscle contraction in both the gallbladder and the ileum.
In Vivo Animal Models Utilized in (S)-Lorglumide Research
In vivo animal models are indispensable for understanding the physiological and potential therapeutic effects of (S)-Lorglumide in a complex, integrated biological system. These models allow for the investigation of its effects on organ function, hormonal feedback loops, and disease processes.
Rodent Models (e.g., rats, mice, hamsters) for Gastrointestinal and Pancreatic Studies
Rodents are the most commonly used animal models in lorglumide research due to their well-characterized physiology and the availability of established experimental protocols for gastrointestinal and pancreatic diseases.
Rats: Rat models have been extensively used to study lorglumide's effects on both normal pancreatic function and pathological states. In anesthetized rats with cannulated bile-pancreatic ducts, lorglumide effectively reduces pancreatic exocrine secretion induced by caerulein. Studies on the trophic (growth-promoting) effects of CCK have shown that lorglumide can block the increase in pancreatic weight and protein content stimulated by exogenous CCK administration. Furthermore, in models of diet-induced pancreatic carcinogenesis (using the carcinogen azaserine), lorglumide has been used to investigate the role of endogenous CCK in tumor promotion. Lorglumide has also been shown to attenuate hCG-induced inhibition of gastric emptying in ovariectomized rats, an effect mediated by peripheral CCK1 receptors.
Mice: Mouse models are valuable for studying gastrointestinal motility and the role of CCK in this process. Research has shown that selective CCK-A receptor antagonists like lorglumide can attenuate the acceleration of small intestinal transit caused by CCK. In models of pancreatic adaptive growth, where feeding a trypsin inhibitor like camostate leads to increased endogenous CCK release and pancreatic growth, lorglumide blocks this effect, confirming the CCK-dependent mechanism.
Hamsters: The hamster is a key model for pancreatic cancer, particularly for studying ductal adenocarcinomas, which are the most common form in humans. Studies have compared the effects of the trypsin inhibitor camostate on pancreatic growth in both rats and hamsters, using lorglumide to parse the contribution of CCK. While camostate induced similar increases in plasma CCK in both species, the hamster pancreas showed less sensitivity to the trophic effects. Research in hamster models helps to elucidate species-specific differences in CCK signaling and its role in pancreatic health and disease.
Table 2: Summary of Key Findings from In Vivo Rodent Studies with Lorglumide
| Animal Model | Area of Study | Key Finding | Reference |
|---|---|---|---|
| Rat | Pancreatic Secretion | Significantly reduced caerulein-induced pancreatic exocrine secretion. | |
| Rat | Pancreatic Growth (Trophic Effect) | Inhibited the increase in pancreatic weight, protein, and enzyme content induced by exogenous CCK or endogenous CCK (from feeding). | |
| Rat | Pancreatic Carcinogenesis | Inhibited the promoting effect of CCK on the development of preneoplastic lesions induced by azaserine. | |
| Mouse | Intestinal Motility | Attenuates the acceleration of small intestinal transit mediated by CCK-A receptors. | |
| Mouse | Pancreatic Adaptive Growth | Blocked trypsin inhibitor-induced pancreatic growth, a CCK-dependent process. | |
| Hamster | Pancreatic Growth | Used to demonstrate species-specific differences in CCK-mediated pancreatic growth compared to rats. |
Canine Models for Digestive Physiology Research
Canine models have historically been instrumental in advancing the understanding of digestive physiology, a tradition dating back to the foundational work of researchers like Ivan Pavlov. Dogs are frequently utilized in gastroenterological research due to notable similarities in their digestive processes to humans, making them a valuable in vivo system for studying the effects of various compounds on gut function. Research in canine models often focuses on gastrointestinal motility, including the migrating motor complex (MMC), a cyclical pattern of contractions in the fasting state that is observed in dogs, humans, and other mammals.
In the context of (S)-lorglumide, a potent and selective cholecystokinin-1 (CCK-1) receptor antagonist, canine models are primarily used to investigate the physiological roles of CCK in regulating digestive functions. Cholecystokinin is a key hormone responsible for processes such as gallbladder contraction and pancreatic enzyme secretion. By administering a CCK-1 receptor antagonist like (S)-lorglumide, researchers can block the action of endogenous or exogenously administered CCK, thereby elucidating its specific effects on digestive motility and secretion. Studies have shown that CCK-1 receptor antagonists can inhibit contractions induced by CCK agonists. While specific studies detailing the use of (S)-lorglumide in canine models are not extensively documented in the provided sources, the established use of dogs for studying gastrointestinal hypomotility and the effects of prokinetic agents provides a clear framework for how such research would be conducted. These models allow for the evaluation of how blocking the CCK-1 receptor with (S)-lorglumide impacts physiological events like gastric emptying and intestinal transit.
Guinea Pig Models for Receptor Characterization
The guinea pig has been a cornerstone animal model for the in vitro characterization of cholecystokinin (CCK) receptor antagonists, including (S)-lorglumide. Specifically, the isolated guinea pig gallbladder serves as a classic and reliable bioassay for functional studies of CCK-1 receptor activity. This preparation is used to examine the interactions between CCK receptor agonists, like the sulfated octapeptide of cholecystokinin (CCK-8), and antagonists.
In these experimental setups, CCK-8 is used to induce contractions of the gallbladder's smooth muscle, an effect mediated by the CCK-1 receptor. The addition of (S)-lorglumide to the preparation allows researchers to quantify its antagonistic properties. Studies have demonstrated that lorglumide behaves as a simple competitive antagonist at these CCK-1 receptors. This is observed as a dose-dependent rightward shift in the concentration-response curve of CCK-8, without a reduction in the maximal response, which is characteristic of competitive antagonism.
Research has utilized these guinea pig models to determine the potency of various antagonists. For instance, one study calculated a pK_B value of 7.59 for lorglumide, providing a quantitative measure of its antagonist activity at the CCK-1 receptor. In addition to the gallbladder, other guinea pig tissues, such as the ileum and cerebral cortex, are used for characterizing CCK receptor subtypes and binding affinities. These models have been crucial in confirming the high selectivity of compounds like (S)-lorglumide for the CCK-1 receptor over the CCK-2 receptor.
Table 1: Research Findings from Guinea Pig Models
| Model System | Finding | Compound(s) Studied | Reference |
|---|---|---|---|
| Isolated Guinea Pig Gallbladder | Behaves as a simple competitive antagonist at CCK-1 receptors. | Lorglumide, Devazepide (B1670321), Loxiglumide (B1675256) | |
| Isolated Guinea Pig Gallbladder | Determined pK_B value of 7.59 for lorglumide. | Lorglumide | |
| Isolated Guinea Pig Gallbladder | Inhibited smooth muscle contractions induced by CCK-8. | Dexloxiglumide (related antagonist) | |
| Guinea Pig Cerebral Cortex | Used for CCK-2 receptor binding assays to establish selectivity. | Lorglumide | |
| Isolated Guinea Pig Ileum | Used as a functional assay to confirm antagonistic properties. | Lorglumide |
Analytical Techniques for Quantitative Detection and Characterization
The accurate quantification and characterization of (S)-lorglumide in biological matrices are essential for pharmacokinetic and metabolic studies. The primary analytical technique employed for this purpose is liquid chromatography–mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS). This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry, making it the gold standard for analyzing compounds in complex samples like blood plasma.
A specific, highly sensitive, and rapid LC-MS/MS method using electrospray ionization (ESI) in the positive-ion mode has been developed and validated for the determination of lorglumide in mouse plasma. The methodology involves a straightforward protein precipitation step to extract the analyte from the plasma. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a short run time. Detection by tandem mass spectrometry is performed by monitoring specific precursor-to-product ion transitions, which provides excellent selectivity and minimizes interference from other components in the matrix. This validated method demonstrates high precision and accuracy over a specified concentration range, with a very low limit of quantitation, enabling its application in pharmacokinetic studies.
Table 2: Parameters for LC-MS/MS Quantitative Analysis of Lorglumide
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive-ion | |
| Sample Preparation | Protein Precipitation | |
| Chromatography | Isocratic | |
| Column | Atlantis dC₁₈ | |
| Mobile Phase | 0.2% Formic Acid Solution : Acetonitrile (20:80, v/v) | |
| Flow Rate | 0.5 mL/min | |
| MS/MS Transition | m/z 459.2 → 158.4 | |
| Lower Limit of Quantitation (LLOQ) | 0.42 ng/mL | |
| Linearity Range | 0.42 to 500 ng/mL | |
| Internal Standard (IS) | Phenacetin (m/z 180.1 → 110.1) |
Comparative Analysis and Future Research Directions for S Lorglumide
Comparison of (S)-Lorglumide with Other Cholecystokinin (B1591339) Antagonists
The landscape of CCK antagonists is diverse, encompassing both peptidergic and non-peptidergic compounds with varying selectivity for the two main CCK receptor subtypes, CCKA (CCK1) and CCKB (CCK2).
The primary distinction between (S)-lorglumide and peptidergic CCK ligands lies in their chemical nature. Peptidergic antagonists are derived from the structure of CCK itself, often partial sequences or derivatives of the C-terminal heptapeptide (B1575542) of CCK. While instrumental in early research, these compounds often suffer from poor metabolic stability, low bioavailability, and an inability to cross the blood-brain barrier, limiting their therapeutic potential.
In contrast, (S)-lorglumide is a non-peptide molecule, a derivative of glutaramic acid. This characteristic offers significant advantages, including improved oral bioavailability and metabolic stability, making it a more practical pharmacological tool for in vivo studies. For instance, lorglumide (B1675136) has been shown to be active after oral administration.
The class of non-peptidergic CCK antagonists is broad and includes several key compounds that have been developed over the years. (S)-Lorglumide is often compared with these agents in terms of potency, selectivity, and therapeutic application.
Devazepide (B1670321) (L-364,718): Developed by Merck, devazepide is a potent and selective CCKA receptor antagonist belonging to the 1,4-benzodiazepine (B1214927) class. In some studies, devazepide has shown significantly higher potency than lorglumide. For example, in guinea-pig ileum, devazepide's potency was markedly higher than that of lorglumide. However, in human alimentary muscle, their potencies were found to be similar. Both lorglumide and devazepide have been used as experimental standards for CCKA antagonism. Despite its potency, devazepide's clinical development has been hampered by poor pharmacokinetic properties.
L-365,260: Also from Merck, L-365,260 is a selective CCKB receptor antagonist. This makes its primary function distinct from the CCKA-selective (S)-lorglumide. While lorglumide is used to investigate peripheral CCKA receptor-mediated functions like gallbladder contraction and pancreatic secretion, L-365,260 is employed to study the central nervous system effects mediated by CCKB receptors, such as anxiety.
Proglumide (B1679172) and its Derivatives: Proglumide was one of the first non-selective CCK receptor antagonists used clinically for treating stomach ulcers. Lorglumide itself is a derivative of proglumide and is significantly more potent and selective for the CCKA receptor. Lorglumide is reported to be 25 times more potent than proglumide in blocking CCK-induced gallbladder contractions. Other derivatives of proglumide include loxiglumide (B1675256) and dexloxiglumide, which are also selective CCKA antagonists.
Newer Pyrazole (B372694) Derivatives: More recent research has focused on developing novel CCK antagonists with improved pharmacological profiles. Pyrazole-based compounds have emerged as a promising new class of CCK1 receptor antagonists. These newer agents are designed to have better solubility, metabolic stability, and bioavailability compared to older compounds like lorglumide. For instance, certain pyrazolone (B3327878) derivatives have demonstrated significantly higher potency than lorglumide in in-vitro cancer cell line studies.
Table 1: Comparative Profile of (S)-Lorglumide and Other CCK Antagonists
| Compound | Class | Primary Receptor Selectivity | Key Distinctions from (S)-Lorglumide |
|---|---|---|---|
| Peptidergic Antagonists | Peptide | Varies | Poorer metabolic stability and oral bioavailability. |
| Devazepide | 1,4-Benzodiazepine | CCKA | Generally higher potency in animal models, but similar in some human tissues. |
| L-365,260 | Benzodiazepine (B76468) | CCKB | Targets a different CCK receptor subtype, primarily involved in CNS functions. |
| Proglumide | Glutaramic Acid Derivative | Non-selective | (S)-Lorglumide is significantly more potent and CCKA-selective. |
| Loxiglumide/Dexloxiglumide | Glutaramic Acid Derivative | CCKA | Share a similar chemical backbone and mechanism of action. |
| Pyrazole Derivatives | Pyrazole | CCKA/CCK1 | Represent a newer generation with potentially improved pharmacokinetic properties and potency. |
Distinction from Peptidergic Cholecystokinin Ligands
(S)-Lorglumide as a Benchmark for Novel Cholecystokinin Receptor Antagonist Development
(S)-Lorglumide has served as a crucial benchmark in the development of new CCK receptor antagonists. Its well-characterized profile as a potent and selective CCKA antagonist makes it an ideal reference compound for comparing the efficacy and selectivity of newly synthesized molecules.
Researchers developing novel antagonists, such as the newer pyrazole and pyrrolone derivatives, frequently use lorglumide as a standard in binding assays and functional studies to gauge the potency of their new compounds. For example, the inhibitory concentration (IC₅₀) of a new compound against a specific cancer cell line is often directly compared to that of lorglumide to demonstrate improved activity. Furthermore, molecular modeling studies have utilized the structure of lorglumide as a basis for designing hybrid antagonists, attempting to combine its features with those of other antagonists like devazepide to create novel chemical entities.
Unexplored Research Avenues and Potential Applications of (S)-Lorglumide as a Probe Compound
While extensively used, (S)-lorglumide still holds potential for further research as a pharmacological probe. Its utility as a tool to investigate the physiological roles of CCK is well-established, particularly in the gastrointestinal system. However, several avenues remain less explored.
One area of interest is the nuanced role of CCKA receptors in different tissues. Lorglumide has been noted to have different potencies in blocking pancreatic amylase secretion versus gallbladder contraction, suggesting possible heterogeneity of the CCKA receptor. Further studies using (S)-lorglumide could help elucidate these potential receptor subtypes or tissue-specific signaling pathways.
Additionally, the role of CCKA receptors in the central nervous system is not as thoroughly understood as that of CCKB receptors. While some studies have used lorglumide to investigate central CCKA functions, more research is needed to clarify its involvement in processes like satiety and pain modulation at the central level.
Finally, the potential of (S)-lorglumide as a probe in cancer research continues to be an area of investigation. While initial studies have explored its effects on cancer cell proliferation, its utility in dissecting the complex role of the CCK system in the tumor microenvironment and its interaction with other signaling pathways warrants further exploration. For instance, while some studies show lorglumide has activity against certain cancer cell lines, others have found it to be inactive in specific models, highlighting the need for more nuanced research.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying the CCK1 receptor antagonism of Lorglumide, (S)-?
- Methodological Answer: In vitro models using isolated and perfused rat pancreatic segments allow direct measurement of amylase release under controlled conditions, as demonstrated in studies where Lorglumide competitively antagonized caerulein-induced secretion . In vivo models (e.g., anesthetized rats with bile duct cannulation) validate physiological relevance by assessing pancreatic secretion and plasma CCK levels via radioimmunoassay (RIA) . These models should include dose-response comparisons and control groups receiving vehicle or alternative agonists (e.g., bombesin) to confirm selectivity.
Q. How are dose ranges for Lorglumide, (S)- determined in preclinical studies?
- Methodological Answer: Dose selection is based on prior pharmacokinetic data and receptor affinity studies. For example, in vitro Schild plot analysis derived a pA2 value of 7.31 ± 0.45 for Lorglumide against caerulein, indicating high potency . In vivo doses (e.g., 5–10 mg/kg) are optimized to achieve plasma concentrations exceeding the IC50 while avoiding off-target effects. Dose-response curves should include at least three concentrations to assess linearity and saturation .
Q. What methodologies are used to confirm the selectivity of Lorglumide, (S)- for CCK1 receptors?
- Methodological Answer: Competitive binding assays with radiolabeled CCK analogs and receptor subtype-specific agonists/antagonists (e.g., bombesin for CCK2 receptors) are critical. Lorglumide’s lack of effect on bombesin-induced amylase release in vitro and in vivo confirms its specificity for CCK1 receptors . Structural analysis (e.g., comparing Lorglumide’s formula to CCK receptor ligands) further supports mechanistic specificity .
Advanced Research Questions
Q. How can contradictory results in Lorglumide’s efficacy across studies be resolved?
- Methodological Answer: Discrepancies may arise from variations in experimental design, such as differences in animal strains, agonist administration routes, or endpoint measurements. For instance, plasma CCK levels in acute hyperprolactinemia models require standardized RIA protocols to minimize variability . Meta-analyses of dose-response data and replication studies under controlled conditions (e.g., ISO-certified labs) are recommended to validate findings .
Q. What statistical approaches are optimal for analyzing Lorglumide’s dose-dependent effects?
- Methodological Answer: Non-linear regression analysis (e.g., log-dose vs. response) with Schild plot validation is essential for determining antagonism potency (pA2) and receptor affinity . For in vivo studies, mixed-effects models account for inter-individual variability, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences between treatment groups . Data should be reported as mean ± SEM with explicit sample sizes (e.g., n=6/group) .
Q. How can long-term studies on Lorglumide, (S)- be designed to assess pancreatic trophic effects?
- Methodological Answer: Chronic administration protocols (e.g., 5-day peptide exposure) should measure pancreatic weight, DNA/protein content, and enzyme activity (e.g., trypsin, amylase). Co-administration with CCK agonists (e.g., caerulein) and histological analysis (e.g., H&E staining) can quantify trophic changes. Control groups must include bombesin-treated cohorts to isolate CCK1-specific effects .
Q. What strategies improve the reproducibility of Lorglumide’s in vitro antagonism assays?
- Methodological Answer: Standardize pancreatic segment preparation (e.g., perfusion buffer composition, temperature) and agonist exposure times. Use internal controls (e.g., baseline amylase release) in each experiment. Detailed protocols for peptide extraction and RIA—including antibody specificity and cross-reactivity data—must be documented to enable replication .
Q. How do pharmacokinetic properties of Lorglumide, (S)- influence its experimental applicability?
- Methodological Answer: Pharmacokinetic profiling (e.g., bioavailability, half-life) via HPLC or mass spectrometry ensures that dosing intervals maintain therapeutic concentrations. For example, in vivo studies show that 10 mg/kg Lorglumide suppresses caerulein-induced secretion for ≥2 hours . Adjustments may be needed for studies targeting central vs. peripheral CCK receptors due to blood-brain barrier penetration variability.
Methodological Considerations from Evidence
- Data Triangulation : Combine in vitro, in vivo, and structural data to validate mechanisms .
- Ethical Compliance : Adhere to animal welfare guidelines (e.g., IACUC protocols) for surgical and dosing procedures .
- Literature Integration : Cite foundational studies on CCK receptor biology and prior antagonist development to contextualize Lorglumide’s novelty .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
